![molecular formula C6H10BrClO B1266057 6-Bromohexanoyl chloride CAS No. 22809-37-6](/img/structure/B1266057.png)
6-Bromohexanoyl chloride
Overview
Description
6-Bromohexanoyl chloride is a clear colorless to yellowish liquid . It is used as an intermediate in organic synthesis, chemical research, agrochemicals, and dyestuff .
Synthesis Analysis
The synthesis of 6-Bromohexanoyl chloride involves a multi-step reaction . The first step involves a 70% concentration of Hydrobromic acid (HBr) and concentrated Sulfuric acid (H2SO4) under heating for 10 hours. The second step involves a 98% concentration of thionyl chloride at room temperature for 1 hour, followed by reflux .
Molecular Structure Analysis
The molecular formula of 6-Bromohexanoyl chloride is C6H10BrClO . The SMILES string representation is ClC(=O)CCCCCBr .
Chemical Reactions Analysis
6-Bromohexanoyl chloride reacts with water . It has been used in the preparation of (S)- or ®- N - (6-bromohexanoyl)-α-methylbenzylamine and 1-bromoheptadecan-6-one and 1-bromooctadecan-6-one .
Physical And Chemical Properties Analysis
6-Bromohexanoyl chloride is a liquid at 20°C . It has a refractive index of 1.486 , a boiling point of 130°C at 20mmHg , and a density of 1.395 g/mL at 25°C . The flash point is 110°C .
Scientific Research Applications
Organic Synthesis
6-Bromohexanoyl chloride is a versatile reagent used in organic synthesis. It serves as an intermediate for the synthesis of various organic compounds due to its reactive acyl chloride group. For instance, it has been utilized in the preparation of N-acylsulfonamides and alkyl ketones . The bromine atom in the compound also offers opportunities for further functionalization through nucleophilic substitution reactions.
Agrochemicals
In the field of agrochemicals, 6-Bromohexanoyl chloride is employed in the synthesis of compounds that can act as precursors for active ingredients in pesticides. Its reactivity allows for the creation of complex molecules that can interact with biological systems to protect crops from pests and diseases .
Chemical Research
Researchers use 6-Bromohexanoyl chloride to develop new chemical reactions and pathways. It’s a building block in the design of novel molecules with potential applications in various industries. Its role in chemical research is pivotal for advancing our understanding of chemical processes and material properties .
Dyestuff
The compound finds application in the dyestuff industry as well. It can be used to introduce bromine-containing moieties into dye molecules, which can alter their color properties and stability. This is particularly useful in creating dyes with specific attributes for textiles and inks .
Pharmaceuticals
6-Bromohexanoyl chloride is also relevant in pharmaceutical research. It can be used to synthesize intermediates that are key to developing new drugs. Its ability to react with a range of nucleophiles makes it a valuable tool for constructing complex organic structures found in medicinal compounds .
Polymer Synthesis
In polymer science, 6-Bromohexanoyl chloride is used to modify polymers or create new polymer chains. It can act as an initiator or a linker molecule in polymerization reactions, leading to materials with unique mechanical and chemical properties suitable for specialized applications .
Biochemistry Research
Biochemists utilize 6-Bromohexanoyl chloride in the study of proteins and enzymes. It can be used to modify amino acids or peptides, aiding in the investigation of protein structure and function. This has implications for understanding biological processes and designing biomimetic materials .
Materials Science
Lastly, in materials science, 6-Bromohexanoyl chloride contributes to the development of advanced materials. It can be used to synthesize compounds with specific surface properties or to create functional groups on material surfaces, which is crucial for developing innovative materials with tailored properties .
Safety and Hazards
6-Bromohexanoyl chloride is classified as a skin corrosive and serious eye damage substance . It may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective gloves, clothing, and eye/face protection should be worn when handling this chemical . It should be stored locked up and in a corrosive resistant container with a resistant inner liner .
Mechanism of Action
Target of Action
It’s known that this compound can cause damage to the eyes and skin, and may affect the respiratory system .
Mode of Action
It’s known that this compound reacts violently with water , which could contribute to its corrosive properties and its effects on biological tissues.
Pharmacokinetics
Given its reactivity and corrosive nature, it’s likely that the compound could be rapidly absorbed and distributed in the body, potentially leading to systemic effects .
Result of Action
6-Bromohexanoyl chloride is known to cause severe skin burns and eye damage . It’s also classified as a substance that may cause respiratory irritation . These effects are likely the result of the compound’s corrosive properties and its reactivity with biological tissues.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromohexanoyl chloride. For instance, its reactivity with water suggests that humidity levels could impact its stability and reactivity . Furthermore, it’s likely to be mobile in the environment due to its water solubility .
properties
IUPAC Name |
6-bromohexanoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrClO/c7-5-3-1-2-4-6(8)9/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPVGJGBRWIVSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)Cl)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066829 | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromohexanoyl chloride | |
CAS RN |
22809-37-6 | |
Record name | 6-Bromohexanoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22809-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022809376 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanoyl chloride, 6-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromohexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-BROMOHEXANOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YI1QB4VWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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